1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride
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Overview
Description
1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine, commonly known as TFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a serotonergic releasing agent and is rarely encountered as a designer drug .
Synthesis Analysis
The synthesis of piperazine derivatives, such as TFPP, has been achieved using various methods. Some of the recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of TFPP is C11H13F3N2 . Its average mass is 230.230 Da and its monoisotopic mass is 230.103088 Da . The structure of TFPP includes a six-membered ring containing two opposing nitrogen atoms .Scientific Research Applications
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, including 1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride, are significant in the rational design of drugs across a wide array of therapeutic applications. These applications range from antipsychotic, antihistamine, antidepressant, anticancer, antiviral, to cardio protectors and anti-inflammatory agents. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, demonstrating the flexibility of piperazine as a pharmacophore in drug discovery. This adaptability underlines the scaffold's broad potential and encourages further therapeutic investigations into piperazine-based molecular fragments for various diseases (Rathi, Syed, Shin, & Patel, 2016).
Antimycobacterial Activity
Research into piperazine and its analogs has shown significant promise in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of the piperazine scaffold is highlighted in its use as a vital building block for potent anti-mycobacterial compounds. This underscores the importance of piperazine derivatives in addressing global health challenges like tuberculosis through the design and development of new, safer, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Antidepressant Properties
The role of piperazine in the development of antidepressants is notable, with many marketed antidepressants featuring a piperazine substructure. This is attributed to the favorable central nervous system (CNS) pharmacokinetic profile offered by piperazine. It plays a crucial role in binding conformations of antidepressant agents, suggesting the piperazine moiety's significant influence on the efficacy and development of novel antidepressants. This insight aids researchers in understanding the structural features required to enhance the potency and efficacy of piperazine-based antidepressants (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).
Mechanism of Action
Target of Action
The primary target of 1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride, also known as pTFMPP, is the serotonin receptor . Serotonin receptors play a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .
Mode of Action
pTFMPP acts as a serotonergic releasing agent . It binds to the serotonin receptors, leading to an increase in the concentration of serotonin in the synaptic cleft. This results in prolonged and enhanced serotonergic signaling .
Biochemical Pathways
The activation of serotonin receptors by pTFMPP triggers a cascade of biochemical reactions. These include the activation of second messenger systems, such as cyclic adenosine monophosphate (cAMP), which further modulate neuronal excitability, gene expression, and synaptic plasticity .
Pharmacokinetics
The pharmacokinetic properties of pTFMPP, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . .
Result of Action
The enhanced serotonergic signaling induced by pTFMPP can lead to various molecular and cellular effects. These effects depend on the specific subtype of serotonin receptor that is activated and the specific cell type and neural circuit in which these receptors are expressed .
Biochemical Analysis
Biochemical Properties
The compound 1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride plays a role in biochemical reactions, particularly those involving the serotonin system
Cellular Effects
Given its role as a serotonergic releasing agent, it may influence cell function by modulating serotonin levels . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a serotonergic releasing agent, it likely exerts its effects at the molecular level by interacting with serotonin receptors .
Properties
IUPAC Name |
1-[phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2.2ClH/c19-18(20,21)16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)23-12-10-22-11-13-23;;/h1-9,17,22H,10-13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJBXQXTVYGBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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